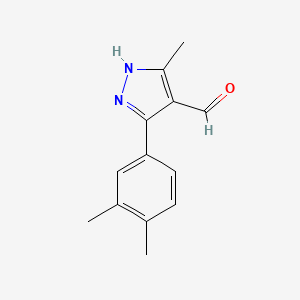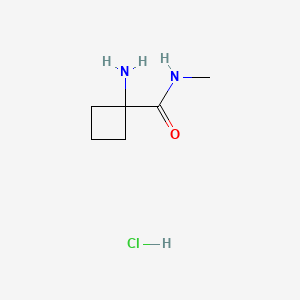![molecular formula C10H14OS B13565498 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C10H14OS It features a cyclopropyl group attached to a thiophene ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable thiophene derivative. One common method includes the reaction of 5-methylthiophene-2-carboxaldehyde with a cyclopropyl Grignard reagent, followed by reduction to yield the desired alcohol . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The thiophene ring can be reduced under specific conditions to yield a dihydrothiophene derivative.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethanone.
Reduction: 1-[1-(5-Methyl-2,3-dihydrothiophen-2-yl)cyclopropyl]ethan-1-ol.
Substitution: 1-[1-(5-Halothiophen-2-yl)cyclopropyl]ethan-1-ol.
Applications De Recherche Scientifique
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, while the cyclopropyl group could influence the compound’s overall conformation and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of an alcohol.
1-[1-(5-Methyl-2,3-dihydrothiophen-2-yl)cyclopropyl]ethan-1-ol: Reduced form of the thiophene ring.
1-[1-(5-Halothiophen-2-yl)cyclopropyl]ethan-1-ol: Halogenated derivatives.
Uniqueness
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
1-[1-(5-methylthiophen-2-yl)cyclopropyl]ethanol |
InChI |
InChI=1S/C10H14OS/c1-7-3-4-9(12-7)10(5-6-10)8(2)11/h3-4,8,11H,5-6H2,1-2H3 |
Clé InChI |
IGWOPXCJPOEHBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2(CC2)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


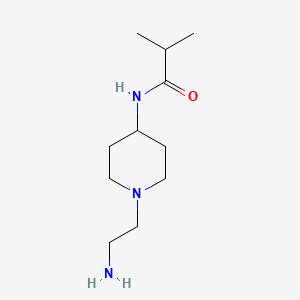
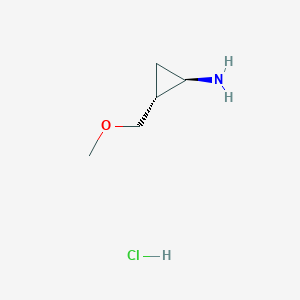
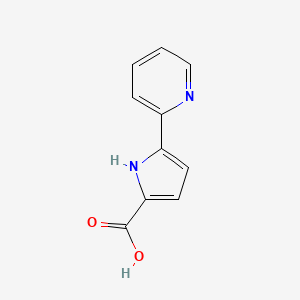
![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
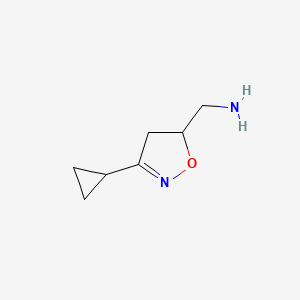
![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)



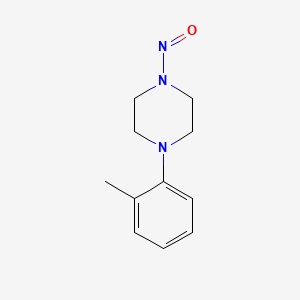
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13565477.png)
